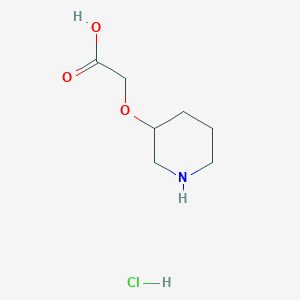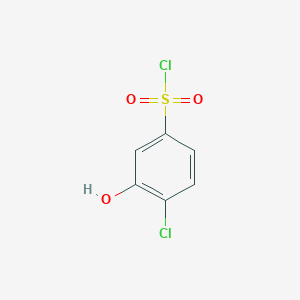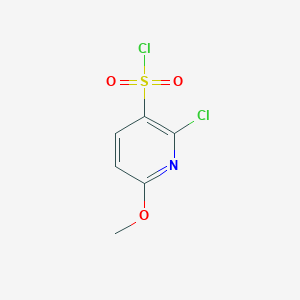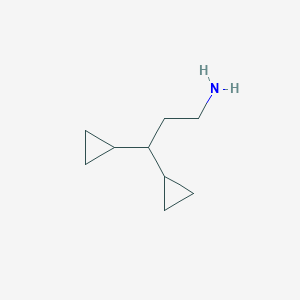
1,4-Diisopropoxytetrafluorobenzene
Overview
Description
Scientific Research Applications
Multicyclic Polyethers Synthesis
1,4-Dicyanotetrafluorobenzene (DCTB), closely related to 1,4-Diisopropoxytetrafluorobenzene, has been utilized in the synthesis of multicyclic polyethers. These polyethers were formed using various diphenols and characterized by various methods, indicating high polydispersities and amorphous character with glass-transition temperatures (Kricheldorf, Schellenberg, & Schwarz, 2006).
C−H···F Interactions in Crystal Structures
The study of C−H···F−C interactions in crystalline fluorobenzenes, including compounds similar to 1,4-Diisopropoxytetrafluorobenzene, has been conducted. This research focused on understanding the weak acceptor capabilities of the C−F group in these compounds (Thalladi et al., 1998).
Photophysics of Related Compounds
Research on the photophysics of 1,4-diethynyl-2-fluorobenzene, a compound structurally related to 1,4-Diisopropoxytetrafluorobenzene, revealed insights into the effect of aggregation on its photophysical properties. This study analyzed absorption, diffuse reflectance, and emission spectra in different states (Levitus et al., 2001).
NMR Spectra of Partially Oriented Tetrafluorobenzenes
NMR spectroscopy of partially oriented tetrafluorobenzenes, which are chemically akin to 1,4-Diisopropoxytetrafluorobenzene, was performed. This study focused on the anisotropies of indirect nuclear spin-spin couplings in these molecules (Gerritsen et al., 1972).
Biodegradation of Difluorobenzenes
A study on the biodegradation of difluorobenzenes (DFBs), which are structurally similar to 1,4-Diisopropoxytetrafluorobenzene, was conducted. This research focused on the degradation capabilities of the microbial strain Labrys portucalensis on different DFBs (Moreira et al., 2009).
properties
IUPAC Name |
1,2,4,5-tetrafluoro-3,6-di(propan-2-yloxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F4O2/c1-5(2)17-11-7(13)9(15)12(18-6(3)4)10(16)8(11)14/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVSSEIYDVBHOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C(=C1F)F)OC(C)C)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Dimethyl (2E,2'E)-2,2'-[pyrimidine-4,6-diylbis(oxy-2,1-phenylene)]bis(3-methoxyprop-2-enoate)](/img/structure/B1426146.png)

![1-Oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B1426148.png)



![{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B1426157.png)


